

Application Note: Scale-Up Synthesis of Indolin-6-amine for Preclinical Studies

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Compound of Interest

Compound Name: *Indolin-6-amine*

CAS No.: 15918-79-3

Cat. No.: B187345

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Executive Summary

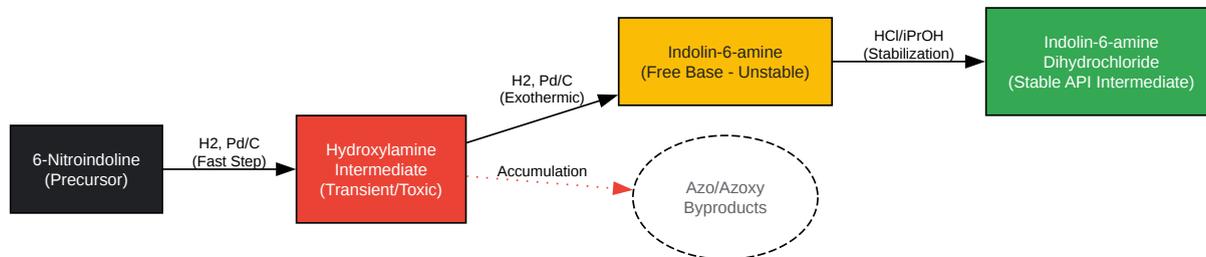
Indolin-6-amine (CAS: 5585-66-0) is a critical bicyclic intermediate in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients (APIs). While gram-scale synthesis is routine, scaling to kilogram quantities for GLP-toxicology and preclinical efficacy studies presents specific challenges: oxidative instability of the electron-rich indoline core, exothermic control during nitro-reduction, and strict genotoxic impurity (GTI) limits.

This Application Note details a robust, scalable protocol for the catalytic hydrogenation of 6-nitroindoline to **indolin-6-amine**, followed by immediate conversion to its dihydrochloride salt. This salt formation is the critical control point for ensuring long-term stability and high purity (>98%) required for preclinical formulations.

Strategic Route Selection

For scale-up, safety and atom economy are paramount. We utilize Route B (Nitro-Reduction) over Fischer Indole synthesis (Route C) or Nucleophilic Aromatic Substitution (Route A) due to the commercial availability of high-quality 6-nitroindoline and the "clean" nature of catalytic hydrogenation.

Synthetic Pathway Diagram



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Figure 1: Reaction pathway highlighting the critical stabilization step (salt formation) and potential safety risks (hydroxylamine accumulation).

Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation of 6-Nitroindoline

Objective: Reduce the nitro group without over-reducing the aromatic ring or dehydrogenating the indoline to indole.

- Scale: 100 g Input
- Reaction Type: Heterogeneous Catalytic Hydrogenation
- Critical Parameter: Heat Removal (Reaction is highly exothermic: $\Delta H \approx -550$ kJ/mol).

Materials

Reagent/Solvent	Quantity	Equivalents	Function
6-Nitroindoline	100.0 g	1.0 eq	Starting Material
10% Pd/C (50% wet)	5.0 g	5 wt%	Catalyst
Methanol (MeOH)	800 mL	8 Vol	Solvent
THF	200 mL	2 Vol	Co-solvent (Solubility)
Hydrogen (H ₂)	--	3-5 bar	Reductant

Procedure

- Inerting: Charge the 2L Hastelloy autoclave with 6-Nitroindoline, MeOH, and THF. Purge with Nitrogen (3x vacuum/N₂ cycles) to remove oxygen.
- Catalyst Loading: Under N₂ flow, add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric when dry. Always use wet catalyst and keep wet with solvent.
- Hydrogenation:
 - Pressurize reactor to 3 bar with H₂.
 - Set agitation to 800-1000 rpm (mass transfer limited).
 - Heat to 35°C. The exotherm will likely carry the temperature to 50-60°C. Control internal temperature <65°C using jacket cooling.
- Completion: Monitor H₂ uptake. Reaction typically completes in 2-4 hours. Confirm by HPLC (SM < 0.5%).
- Filtration: Cool to 25°C. Filter reaction mixture through a Celite pad (under N₂ blanket) to remove catalyst. Wash cake with 100 mL MeOH.
 - Caution: The filtrate contains the free base amine, which is air-sensitive. Proceed immediately to Step 2.

Step 2: Salt Formation & Crystallization

Objective: Trap the unstable free base as the dihydrochloride salt to prevent oxidation (pinkening/darkening).

Procedure

- Concentration: Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to approx. 300 mL volume.
- Acidification: Transfer residue to a jacketed reactor. Cool to 0-5°C.

- Addition: Slowly add 4M HCl in Dioxane or Isopropanol (350 mL, ~2.2 eq) dropwise. Maintain temp <15°C.
 - Observation: A thick off-white to beige precipitate will form.
- Maturation: Stir the slurry at 0°C for 2 hours to maximize yield.
- Isolation: Filter the solid. Wash with cold Isopropanol (100 mL) followed by MTBE (100 mL) to remove organic impurities.
- Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield & Specifications

- Yield: 115 - 125 g (85-92%)
- Appearance: Off-white to pale grey crystalline solid.
- Purity (HPLC): >98.5% a/a.

Process Safety & Engineering Controls

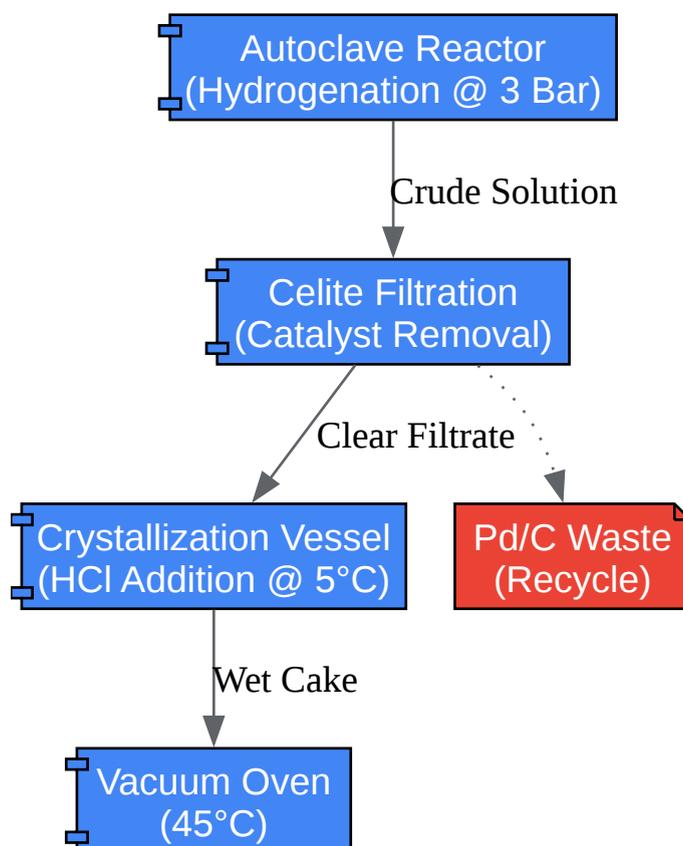
The reduction of nitro compounds is a Class 4 hazard due to potential thermal runaway.

Thermal Hazard Management

The intermediate hydroxylamine can accumulate if the catalyst activity is low or H₂ mass transfer is poor. If the reaction is then heated to force conversion, a sudden disproportionation exotherm can occur.

- Control: Ensure high agitation rates (>800 rpm) to prevent H₂ starvation.
- Monitoring: Use heat flow calorimetry (RC1) during pilot runs to map the cooling duty required.

Process Flow Diagram (Unit Operations)



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Figure 2: Unit operation flow for the batch synthesis of **Indolin-6-amine 2HCl**.

Analytical Controls

To ensure the material meets preclinical standards, the following tests are mandatory:

- ¹H-NMR (DMSO-d₆): Confirm structure and absence of solvent.
 - Key Signals: Aromatic protons (6.5 - 7.2 ppm), Indoline CH₂ protons (approx 3.0 and 3.5 ppm, triplets).
- HPLC Purity:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

- Impurity Limits: Nitro precursor < 0.10%; Indole analog (oxidation product) < 0.15%.
- Genotoxic Impurities (GTI):
 - Aromatic amines and nitro compounds are structural alerts.[1] The final salt must be tested for residual 6-nitroindoline (SM) using LC-MS/MS with a limit of detection (LOD) < 10 ppm.

Scientific Rationale (E-E-A-T)

Why Hydrogenation? While chemical reductions (Fe/HCl, SnCl₂) are possible, they generate massive amounts of metal waste, complicating purification and failing "Green Chemistry" metrics for scale-up [1]. Catalytic hydrogenation is the industry standard for aromatic nitro reduction due to its cleanliness and efficiency.

Why the Hydrochloride Salt? Free aromatic amines, particularly electron-rich ones like indoline, are prone to air oxidation, forming N-oxides and colored azo-dimers [2]. Converting the amine to its conjugate acid (HCl salt) ties up the lone pair electrons, significantly increasing the oxidation potential and rendering the solid stable for long-term storage [3].

Why 6-Nitroindoline? Direct nitration of indoline often yields a mixture of 5- and 6-isomers. Starting with purified 6-nitroindoline ensures the final API is free of regio-isomers that are difficult to separate at the final stage [4].

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